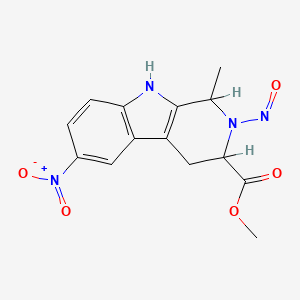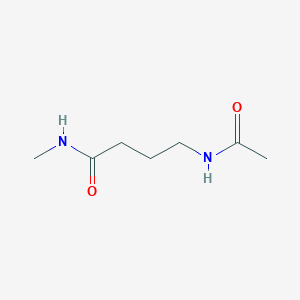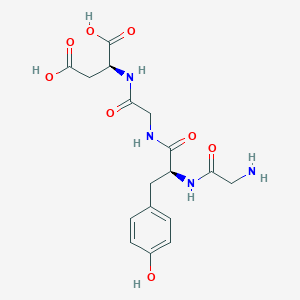
1,4-Bis(dichloroacetyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(dichloroacetyl)benzene is an organic compound with the molecular formula C10H6Cl4O2 It consists of a benzene ring substituted with two dichloroacetyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(dichloroacetyl)benzene can be synthesized through the reaction of terephthaloyl chloride with dichloroacetic acid in the presence of a catalyst such as dimethylaminopyridine (DMAP). The reaction typically occurs in a solvent like benzene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(dichloroacetyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The dichloroacetyl groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 1,4-bis(chloroacetyl)benzene.
Oxidation Reactions: Oxidation can lead to the formation of terephthalic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1,4-bis(chloroacetyl)benzene.
Oxidation: Formation of terephthalic acid derivatives.
Applications De Recherche Scientifique
1,4-Bis(dichloroacetyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,4-Bis(dichloroacetyl)benzene involves its interaction with molecular targets such as enzymes. The dichloroacetyl groups can act as electrophiles, reacting with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis(chloroacetyl)benzene
- 1,4-Bis(trichloromethyl)benzene
- 1,4-Bis(difluoromethyl)benzene
Uniqueness
Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and industrial applications .
Propriétés
Formule moléculaire |
C10H6Cl4O2 |
|---|---|
Poids moléculaire |
300.0 g/mol |
Nom IUPAC |
2,2-dichloro-1-[4-(2,2-dichloroacetyl)phenyl]ethanone |
InChI |
InChI=1S/C10H6Cl4O2/c11-9(12)7(15)5-1-2-6(4-3-5)8(16)10(13)14/h1-4,9-10H |
Clé InChI |
YPBRIRUXJMRLSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


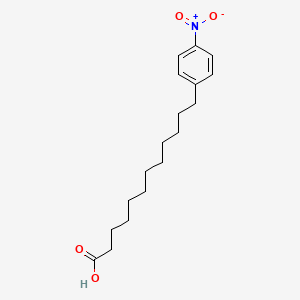
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B12547875.png)

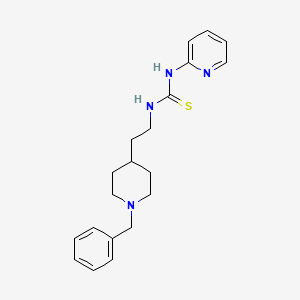

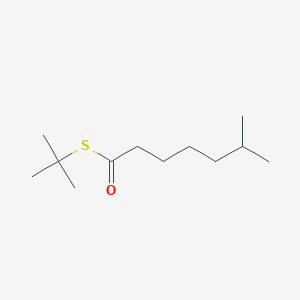
![1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene](/img/structure/B12547916.png)
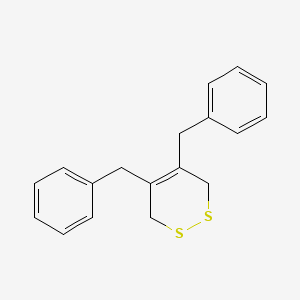
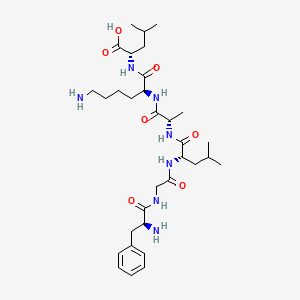
![1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-](/img/structure/B12547930.png)
